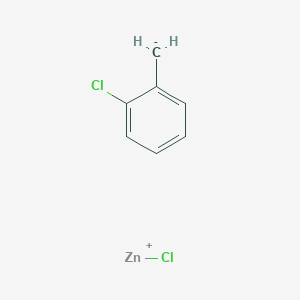

1-chloro-2-methanidylbenzene;chlorozinc(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 2-chlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-methanidylbenzene;chlorozinc(1+) involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .

Common Reagents and Conditions

Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .

Major Products

The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .

Scientific Research Applications

1-chloro-2-methanidylbenzene;chlorozinc(1+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

1-chloro-2-ethynylbenzene: This compound is used in click chemistry and contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition.

2-chlorobenzyl chloride: A precursor to 1-chloro-2-methanidylbenzene;chlorozinc(1+), used in similar synthetic applications.

Uniqueness

1-chloro-2-methanidylbenzene;chlorozinc(1+) is unique due to its ability to form stable zinc-carbon bonds, which are highly reactive and useful in a variety of organic synthesis reactions. This makes it a valuable reagent in the formation of complex organic molecules .

Biological Activity

1-Chloro-2-methanidylbenzene, also known as chlorocumene, is a compound with significant biological relevance, particularly in the fields of pharmacology and toxicology. When combined with chlorozinc(1+), it exhibits unique properties that warrant detailed examination. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Chemical Formula: C9H11Cl

- Molecular Weight: 154.637 g/mol

- CAS Number: 2077-13-6

- IUPAC Name: 1-Chloro-2-(1-methylethyl)benzene

Structural Characteristics

The structure of chlorocumene includes a chloro group attached to an isopropylbenzene moiety. This configuration contributes to its reactivity and interaction with biological systems.

Chlorocumene exhibits various biological activities, primarily attributed to its electrophilic nature. It can react with nucleophiles in biological systems, leading to potential modifications of biomolecules such as proteins and DNA. This reactivity is crucial for understanding its toxicological implications.

Key Mechanisms:

- Electrophilic Attack: The chloro group can facilitate electrophilic substitution reactions, impacting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation: Chlorocumene has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.

Toxicity Profiles

The toxicity of chlorocumene has been assessed in several studies. Its effects vary depending on concentration and exposure duration.

Toxicological Data:

Case Studies

-

Oxidative Stress Induction:

A study conducted by Nesterova et al. demonstrated that exposure to chlorocumene results in increased levels of ROS in human cell lines, leading to oxidative damage and apoptosis. This finding highlights the compound's potential role in carcinogenesis due to its ability to induce DNA damage. -

Neurotoxicity Assessment:

Research has indicated that chlorocumene may affect neurotransmitter levels in animal models, suggesting potential neurotoxic effects. Behavioral assays showed altered locomotion and anxiety-like behaviors following exposure. -

Environmental Impact:

Chlorocumene's toxicity extends beyond human health; it has been identified as harmful to aquatic organisms, emphasizing the need for careful environmental management when handling this compound.

Therapeutic Applications

Despite its toxicity, there is interest in leveraging the reactive properties of chlorocumene for therapeutic purposes:

- Anticancer Potential: Research is ongoing to explore how the electrophilic nature of chlorocumene can be harnessed for targeted cancer therapies.

- Synthetic Intermediate: It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-chloro-2-methanidylbenzene;chlorozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAQRYHECFSSL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.